molecular formula C6H12ClF3N2O2 B12065392 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride CAS No. 1980033-64-4

2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride

Katalognummer: B12065392
CAS-Nummer: 1980033-64-4
Molekulargewicht: 236.62 g/mol
InChI-Schlüssel: HGXSFUDZLCZFMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride is a synthetic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two amino groups and a trifluoromethyl group attached to a pentanoic acid backbone, with an additional hydrochloride group enhancing its solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment for handling fluorinated compounds and maintaining strict control over reaction parameters such as temperature, pressure, and pH .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include substituted pentanoic acids, amines, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Wirkmechanismus

The mechanism of action of 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. This compound may inhibit enzyme activity or modulate signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Diamino-2-(difluoromethyl)pentanoic acid;hydrochloride
  • 2,5-Diamino-2-methylpentanoic acid;hydrochloride

Uniqueness

Compared to similar compounds, 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications .

Eigenschaften

CAS-Nummer

1980033-64-4

Molekularformel

C6H12ClF3N2O2

Molekulargewicht

236.62 g/mol

IUPAC-Name

2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H11F3N2O2.ClH/c7-6(8,9)5(11,4(12)13)2-1-3-10;/h1-3,10-11H2,(H,12,13);1H

InChI-Schlüssel

HGXSFUDZLCZFMO-UHFFFAOYSA-N

Kanonische SMILES

C(CC(C(=O)O)(C(F)(F)F)N)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.